

Spectroscopic Profile of 2,4-Bis(trifluoromethyl)bromobenzene: A Technical Guide

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Compound of Interest

Compound Name:	2,4-Bis(trifluoromethyl)bromobenzene
Cat. No.:	B1265783

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This technical guide provides a comprehensive overview of the spectroscopic data available for **2,4-Bis(trifluoromethyl)bromobenzene** (CAS No. 327-75-3). Due to the limited availability of public spectroscopic data for this specific compound, this guide presents the available mass spectrometry data, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of aromatic, fluorinated compounds. Data for structurally related compounds are included for comparative reference.

Compound Information

Property	Value
Chemical Name	2,4-Bis(trifluoromethyl)bromobenzene
Synonyms	4-Bromo-1,3-bis(trifluoromethyl)benzene
CAS Number	327-75-3
Molecular Formula	C ₈ H ₃ BrF ₆
Molecular Weight	293.00 g/mol [1] [2] [3]
Appearance	Liquid [2]
Boiling Point	158 °C at 740 mmHg [2]
Density	1.738 g/mL at 25 °C [2]
Refractive Index	n _{20/D} 1.437 [2]

Spectroscopic Data

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum for **2,4-Bis(trifluoromethyl)bromobenzene** is available through the NIST WebBook.[\[1\]](#)[\[3\]](#) The fragmentation pattern is a key identifier for the molecule's structure.

Table 1: Mass Spectrometry Data for **2,4-Bis(trifluoromethyl)bromobenzene**

m/z	Relative Intensity	Possible Fragment
294	~50%	[M+2] ⁺ (presence of ⁸¹ Br isotope)
292	~50%	[M] ⁺ (presence of ⁷⁹ Br isotope)
273	~10%	[M-F] ⁺
223	~100%	[M-Br] ⁺
173	~75%	[M-Br-CF ₂] ⁺ or [C ₇ H ₃ F ₄] ⁺
153	~20%	[C ₇ H ₃ F ₃] ⁺
123	~15%	[C ₆ H ₃ F ₂] ⁺

Data interpreted from the NIST WebBook mass spectrum of **2,4-Bis(trifluoromethyl)bromobenzene**.[\[1\]](#)[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for **2,4-Bis(trifluoromethyl)bromobenzene** is not readily available in public databases. However, data for the isomeric 3,5-Bis(trifluoromethyl)bromobenzene and other related fluorinated aromatic compounds can provide valuable comparative insights.

Table 2: Reference ¹H and ¹³C NMR Data for 3,5-Bis(trifluoromethyl)bromobenzene

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
¹ H	7.94	s	H-2, H-4, H-6
¹³ C	133.5	q ($J \approx 34$ Hz)	C-CF ₃
¹³ C	131.0	m	C-H
¹³ C	123.0	q ($J \approx 273$ Hz)	CF ₃
¹³ C	122.5	t ($J \approx 4$ Hz)	C-Br

Note: This data is for the isomer 3,5-Bis(trifluoromethyl)bromobenzene and is provided for reference only.

Infrared (IR) Spectroscopy

A specific experimental IR spectrum for **2,4-Bis(trifluoromethyl)bromobenzene** is not publicly available. The expected spectrum would show characteristic absorptions for C-H stretching of the aromatic ring, C-C ring vibrations, C-F stretching from the trifluoromethyl groups, and C-Br stretching.

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy of Fluorinated Aromatic Compounds

Objective: To obtain high-resolution ^1H , ^{13}C , and ^{19}F NMR spectra.

Methodology:

- Sample Preparation:
 - Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , or DMSO-d_6).^[4]
 - For ^{13}C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.^[4]
 - Ensure the sample is completely dissolved; any particulate matter can degrade the quality of the spectrum.^[5]
 - Transfer the solution to a clean, dry 5 mm NMR tube.
 - An internal standard, such as tetramethylsilane (TMS) for ^1H and ^{13}C NMR, is typically added. For ^{19}F NMR, an external standard like CFCl_3 or a compound with a known chemical shift can be used.^[6]

- Instrument Parameters (General):
 - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[6]
 - ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Spectral width: ~12 ppm.
 - Number of scans: 8-16.
 - ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: ~220 ppm.
 - Number of scans: 128 or more, depending on concentration.
 - ^{19}F NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Spectral width: A wide spectral width is necessary due to the large chemical shift range of fluorine (~-250 to 50 ppm).
 - Number of scans: 16-64.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Reference the spectrum to the internal or external standard.
 - Integrate the signals in the ^1H NMR spectrum to determine proton ratios.

FTIR Spectroscopy of a Neat Liquid

Objective: To obtain the infrared absorption spectrum of the pure liquid compound.

Methodology:

- Sample Preparation (Neat Liquid/Thin Film):
 - Place one drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[7\]](#)
 - Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[\[7\]](#)
 - Alternatively, for instruments equipped with an Attenuated Total Reflectance (ATR) accessory, a single drop of the liquid is placed directly onto the ATR crystal.[\[8\]](#)
- Instrument Parameters (General):
 - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
 - Scan range: Typically 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.
 - Background: A background spectrum of the clean, empty sample compartment (or clean salt plates/ATR crystal) must be acquired before running the sample spectrum.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the wavenumbers of significant absorption bands.

Electron Ionization Mass Spectrometry (EI-MS)

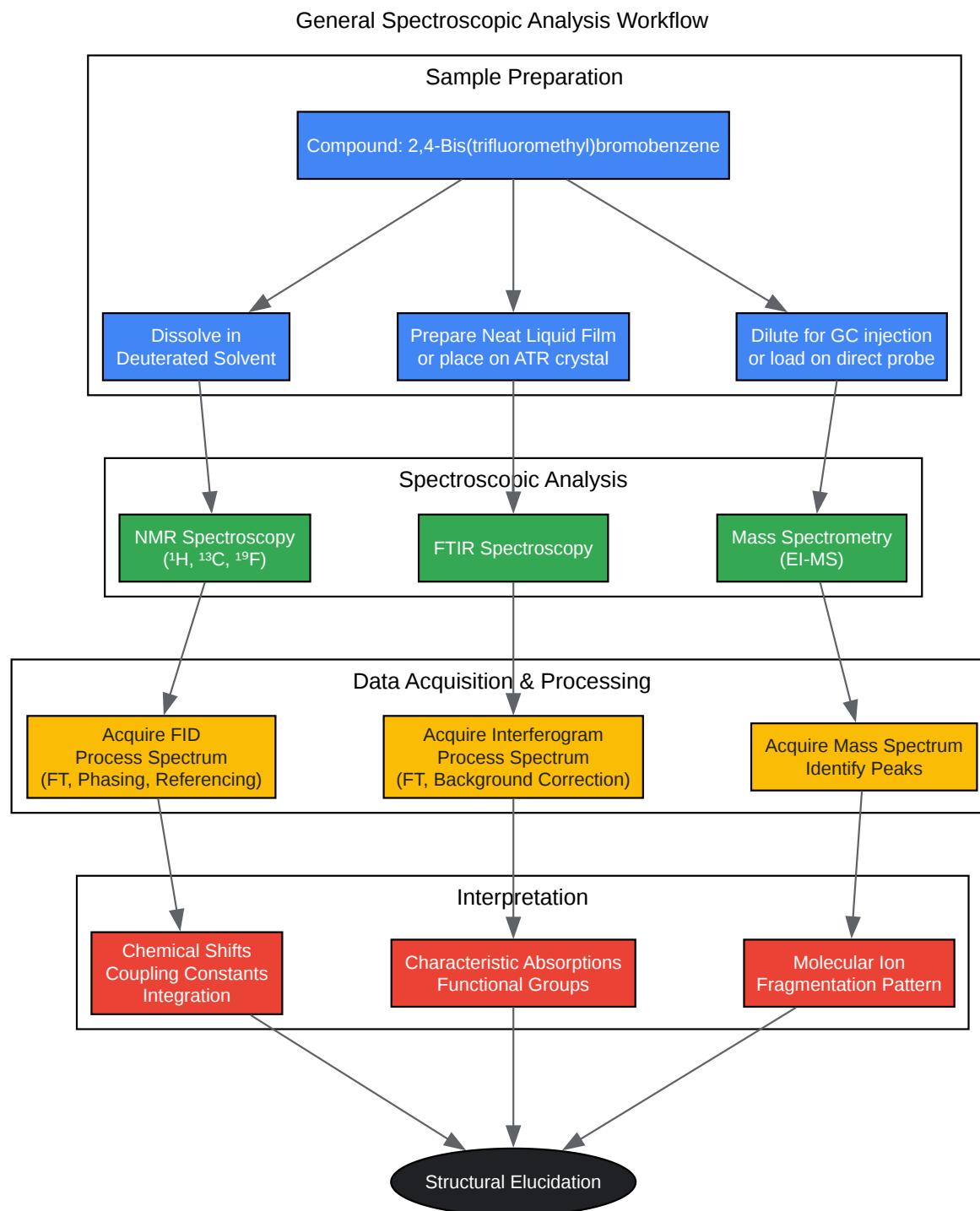
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

- Sample Introduction:
 - For a volatile liquid, the sample can be introduced via a gas chromatograph (GC-MS) or a direct insertion probe.[\[9\]](#)
 - GC-MS: The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column before entering the mass spectrometer.
 - Direct Insertion Probe: A small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.
- Instrument Parameters (General):
 - Ionization method: Electron Ionization (EI).
 - Electron energy: Typically 70 eV to induce fragmentation and produce a reproducible spectrum.
 - Mass analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.
 - Scan range: A mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
- Data Processing:
 - The mass spectrum is plotted as relative intensity versus mass-to-charge ratio (m/z).
 - Identify the molecular ion peak ($[M]^+$) and the peak corresponding to the bromine isotope ($[M+2]^+$).
 - Analyze the fragmentation pattern to deduce the structure of the fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4-Bis(trifluoromethyl)bromobenzene**.



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Caption: General workflow for spectroscopic analysis.

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